molecular formula C12H12BrN5O2 B5477626 4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE

4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE

Cat. No.: B5477626
M. Wt: 338.16 g/mol
InChI Key: UWVYGHZCRBSEPY-UHFFFAOYSA-N
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Description

4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE is a complex organic compound that features a bromine atom, a tetrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling with Morpholine: The final step involves coupling the brominated tetrazole derivative with morpholine under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOBENZOYL MORPHOLINE: Lacks the tetrazole ring, making it less versatile in certain applications.

    3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL MORPHOLINE:

Uniqueness

4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE is unique due to the presence of both a bromine atom and a tetrazole ring, which confer distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-bromo-3-(tetrazol-1-yl)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O2/c13-10-2-1-9(7-11(10)18-8-14-15-16-18)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVYGHZCRBSEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Br)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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